o-Arsanilic acid chemical properties and structure
o-Arsanilic acid chemical properties and structure
o-Arsanilic Acid: A Comprehensive Technical Guide
This document provides an in-depth technical overview of o-Arsanilic acid (2-aminophenylarsonic acid), focusing on its chemical structure, physicochemical properties, experimental protocols, and biological relevance. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Structure and Identifiers
o-Arsanilic acid is an organoarsenic compound featuring an amino group (-NH2) and an arsonic acid group (-AsO(OH)2) substituted at the ortho positions of a benzene ring.[1] The IUPAC name for this compound is (2-aminophenyl)arsonic acid.[2][3]
Key Identifiers:
Physicochemical Properties
o-Arsanilic acid is typically a white to off-white, or grey-green to brown, crystalline solid or powder.[1][8] It is soluble in water and exhibits acidic properties due to the arsonic acid functional group.[1]
| Property | Value | Source(s) |
| IUPAC Name | (2-Aminophenyl)arsonic acid | [2][3] |
| CAS Number | 2045-00-3 | [2][4][5] |
| Molecular Formula | C₆H₈AsNO₃ | [1][2][4] |
| Molecular Weight | 217.05 g/mol | [2][4][5] |
| Appearance | White to light yellow/orange powder/crystal; grey-green to brown powder | [1][7][8] |
| Melting Point | 153-154 °C or 154-155 °C | [5][7][8] |
| Boiling Point | 519.3 ± 52.0 °C at 760 mmHg (Predicted) | [5][7] |
| Density | 1.79 g/cm³ | [5][7] |
| Solubility | Soluble in 1 M NH₄OH (50mg/mL); soluble in water. | [1][5][7] |
| pKa | pK₁: ~2; pK₂: 3.77; pK₃: 8.66 (at 25°C) | [7][8] |
| Flash Point | 267.8 ± 30.7 °C | [5] |
| Vapor Pressure | 1.31E-11 mmHg at 25°C | [7] |
| Purity (by HPLC) | >98% | [2][4] |
Experimental Protocols
Synthesis of o-Arsanilic Acid
A common method for the preparation of o-Arsanilic acid is the reduction of o-nitrophenylarsonic acid.
Methodology:
-
Preparation of Ferrous Hydroxide: A cold solution of 300 g of ferrous sulfate in 900 ml of water is treated with a 25% aqueous sodium hydroxide solution with vigorous agitation until the mixture is alkaline to litmus paper.[9]
-
Reduction Reaction: A solution of 40 g of o-nitrophenylarsonic acid in dilute sodium hydroxide is immediately added to the ferrous hydroxide suspension. The mixture is agitated vigorously for 5 minutes.[9]
-
Filtration: The reaction mixture is then filtered through a large Buchner funnel, and the collected solid is washed with water.[9]
-
Acidification & Purification: The filtrate is made barely acid to litmus with hydrochloric acid. Any precipitated sulfate ions are removed by adding barium chloride solution to the hot filtrate and filtering off the barium sulfate.[9]
-
Isolation: The filtrate is concentrated under a vacuum. The precipitated sodium chloride is removed by filtration. The resulting filtrate is then acidified with hydrochloric acid to Congo red, precipitating the o-aminophenylarsonic acid product.[9]
-
Final Product: The precipitate is filtered off and washed with ice water. The final product yields approximately 27 g (80%) and has a melting point of 153°C.[9]
Purification Method
o-Arsanilic acid can be purified by crystallization from water or a mixture of ethanol and ether.[8] This standard procedure helps in removing impurities, resulting in a product with higher purity suitable for research and analytical applications.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely accepted method for determining the purity of o-Arsanilic acid, which is typically greater than 98%.[2][4] Reversed-phase HPLC (RP-HPLC) has been established for the simultaneous determination of arsanilic acid and related compounds in various matrices, including feed additives.[10]
Biological Activity and Applications
Primary Applications
Unlike its para-isomer, which was historically used as a veterinary feed additive, the primary modern application of o-Arsanilic acid is in analytical chemistry.[1][11][12][13] It is specifically used in methods for the determination of total arsenic levels in biological samples, such as urine, often using matrix modifiers like nickel and palladium for graphite furnace atomic absorption spectrophotometry.[4] Another niche application involves its use in immunological studies to track the binding of labeled anti-cross-reactive idiotype (CRI) preparations to CRI+ hybridoma proteins.
Signaling Pathway Interactions
While specific signaling pathways for o-Arsanilic acid are not extensively documented, arsenic compounds as a class are known to interact with critical cellular pathways. Exposure to arsenic has been shown to activate the Hedgehog (Hh) signaling pathway.[14] This activation occurs partly by decreasing the stability of the repressor form of the GLI3 transcription factor.[14] Given the crucial role of Hedgehog signaling in the progression and maintenance of various tumors, including bladder, lung, and skin cancers, this interaction provides a potential mechanism for arsenic-induced carcinogenesis.[14] This suggests that arsenic exposure may promote cancer through the aberrant activation of this pathway.[14]
Safety Information
o-Arsanilic acid is an organoarsenic compound and should be handled with significant care.[1] It is classified as toxic if swallowed or inhaled.[5][8] As with other arsenic compounds, it is very toxic to aquatic life with long-lasting effects.[8] Appropriate personal protective equipment (PPE) should be used, and work should be conducted in a well-ventilated area.[8] Disposal must be in accordance with hazardous waste regulations.[8]
References
- 1. CAS 2045-00-3: o-Arsanilic acid | CymitQuimica [cymitquimica.com]
- 2. clearsynth.com [clearsynth.com]
- 3. O-arsanilic acid [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. usbio.net [usbio.net]
- 7. chembk.com [chembk.com]
- 8. 2045-00-3 | CAS DataBase [m.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. [Determination of arsanilic acid and sulfanilic acid as adulterant in feed additives by reversed-phase high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
- 11. Arsanilic acid - Wikipedia [en.wikipedia.org]
- 12. pschemicals.com [pschemicals.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Activation of Hedgehog signaling by the environmental toxicant arsenic may contribute to the etiology of arsenic-induced tumors. [vivo.weill.cornell.edu]
